6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.217. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of 6-Substituted Thieno[2,3-d]pyrimidine-2,4(1H, 3H)-diones
- The chemical synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, including bromination methods, demonstrates the compound's versatility in chemical transformations and potential for further pharmacological exploration (Hirota et al., 1990).
Design and Discovery of LHRH Antagonists
- The design and synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the discovery of potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research highlights the compound's potential as a therapeutic agent for sex-hormone-dependent diseases (S. Sasaki et al., 2003).
Nucleoside Synthesis from Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- The synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showcases innovative approaches to nucleoside analogs, which are critical in the development of antiviral and anticancer drugs (A. El‐Barbary et al., 1995).
Biological Applications and Potentials
GnRH Receptor Antagonism for Therapeutic Applications
- The identification of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists, with improved pharmacokinetic profiles and reduced cytochrome P450 inhibitory activity, underscores the compound's relevance in developing new treatments for conditions modulated by gonadotropin levels (Kazuhiro Miwa et al., 2011).
Herbicidal Activities
- Exploration of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives for their herbicidal activities demonstrates the compound's potential utility beyond pharmaceuticals, indicating its versatility and wide range of applications in agricultural sciences (Yang Huazheng, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
The compound acts as a potent BTK inhibitor . It exerts its action by inhibiting the enzymatic activity of BTK, thereby suppressing the proliferation of B cells . The compound shows considerable selectivity between T cells and B cells .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . BTK is crucial for B cell development, including proliferation, differentiation, maturation, activation, and survival . By inhibiting BTK, the compound disrupts these pathways and affects the normal functioning of B cells .
Pharmacokinetics
The compound’s inhibitory activity against btk in vitro suggests that it may have good bioavailability .
Result of Action
The compound exhibits excellent immunosuppressive activity by inhibiting B cell proliferation . It also shows low cytotoxicity on murine splenocytes . These results suggest that the compound could be a potential therapeutic agent for diseases involving B cells .
Action Environment
The compound’s selectivity between t cells and b cells suggests that it may act differently in different cellular environments .
Properties
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBREPWFFGWEGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143681 |
Source
|
Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-42-3 |
Source
|
Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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